Dinoprost

Veterinary reproduction Estrus synchronization Luteolysis

Dinoprost (CAS 551-11-1) is the endogenous prostaglandin F2α and essential reference standard for FP receptor research. Unlike synthetic analogs (e.g., cloprostenol), dinoprost uniquely stimulates progesterone secretion in luteal cells (P<0.05), making it mandatory for complete signaling studies. The free acid form (≥98%, >100 mg/mL in DMSO/EtOH/DMF) is optimized for in vitro receptor binding assays. The tromethamine salt (CAS 38562-01-5) delivers ≥25 mg/mL aqueous solubility for in vivo use. Verify your protocol: substitution without re-validation compromises experimental outcomes.

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
CAS No. 551-11-1
Cat. No. B1670695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinoprost
CAS551-11-1
Synonyms9alpha,11beta PGF2
9alpha,11beta-PGF2
alpha, PGF2
Dinoprost
Enzaprost F
Estrofan
F2 alpha, Prostaglandin
F2alpha, Prostaglandin
PGF2
PGF2 alpha
PGF2alpha
Prostaglandin F2
Prostaglandin F2 alpha
Prostaglandin F2alpha
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1
InChIKeyPXGPLTODNUVGFL-YNNPMVKQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOL IN WATER 200 MG/ML /DINOPROST TROMETHAMINE/
FREELY SOL IN METHANOL, ABSOLUTE ETHANOL;  FREELY SOL IN ETHYL ACETATE, CHLOROFORM;  SLIGHTLY SOL IN WATER
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dinoprost (CAS 551-11-1) for Veterinary and Reproductive Research: Compound Identity and Baseline Characterization


Dinoprost (Prostaglandin F2α, PGF2α) is a naturally occurring eicosanoid lipid mediator derived from arachidonic acid via the cyclooxygenase pathway [1]. It functions as a potent agonist of the prostaglandin F (FP) receptor, a G-protein coupled receptor, and is produced locally in the endometrial luminal epithelium and corpus luteum (CL) [2]. As the endogenous FP receptor ligand, dinoprost serves as the reference standard against which synthetic analogs are compared in both mechanistic and applied reproductive studies [3]. Its primary pharmacologic actions include luteolysis (regression of the corpus luteum) and stimulation of uterine smooth muscle contraction [4]. Unlike synthetic FP agonists developed for chronic ophthalmic use (e.g., latanoprost, travoprost), dinoprost is primarily utilized in acute veterinary reproductive management and as a research tool for investigating FP receptor signaling pathways [5].

Why Dinoprost Cannot Be Interchanged with Synthetic FP Receptor Agonists Without Quantitative Validation


Despite sharing the FP receptor as their nominal target, synthetic prostaglandin F2α analogs exhibit substantially divergent pharmacological profiles from the endogenous ligand dinoprost. These differences manifest in receptor binding affinity, functional selectivity, luteolytic kinetics, and off-target effects. Direct substitution of dinoprost with agents such as cloprostenol, fluprostenol, or luprostiol in experimental or clinical protocols without empirical validation introduces uncontrolled variables that can compromise reproducibility and biological interpretation [1]. As the naturally occurring reference agonist, dinoprost provides the baseline against which the selectivity and potency of synthetic analogs must be calibrated [2]. The following quantitative evidence documents specific, measurable divergences that preclude simple interchangeability.

Quantitative Differentiation of Dinoprost: Head-to-Head Comparative Evidence Against Synthetic FP Agonists


Luteolytic Efficiency: Dinoprost vs. Cloprostenol — Single-Injection Protocol Comparison in Holstein Heifers

In a 2022 randomized controlled trial (n=173 Holstein heifers), a single intramuscular injection of dinoprost (25 mg) resulted in significantly lower luteolysis completion rates compared to cloprostenol (500 μg). The proportion of heifers undergoing complete luteolysis following a single injection was 59.7 ± 9.8% for dinoprost versus 84.6 ± 6.2% for cloprostenol [1]. When a two-injection protocol was employed, dinoprost achieved 96.3 ± 2.7% luteolysis, comparable to cloprostenol's 100.0 ± 0.0% [1]. This differential dose-response highlights that single-dose dinoprost is insufficient for reliable luteolysis induction in this context.

Veterinary reproduction Estrus synchronization Luteolysis

Kinetics of Luteolysis: Interval from Injection to Complete CL Regression — Dinoprost vs. Cloprostenol

The temporal dynamics of luteolysis differ markedly between dinoprost and cloprostenol. In the same 2022 study, heifers treated with a single injection of cloprostenol achieved complete luteolysis in 23.5 ± 2.2 hours, whereas dinoprost required 32.6 ± 2.7 hours [1]. Even with two injections, dinoprost-treated heifers required 26.4 ± 2.1 hours, still longer than single-dose cloprostenol [1]. This 9.1-hour delay (38.7% longer) with single-dose dinoprost has implications for timed artificial insemination protocols.

Veterinary reproduction Pharmacodynamics Temporal response

Progesterone Secretion Stimulation: A Divergent Effect of Dinoprost Not Observed with Cloprostenol or Luprostiol

In an in vitro study using enzymatically-isolated bovine luteal cells (days 8-12 of estrous cycle), naturally-occurring PGF2α and dinoprost stimulated progesterone (P4) secretion (P<0.05), whereas the synthetic analogs cloprostenol and luprostiol did not influence P4 synthesis [1]. This indicates that dinoprost, as the endogenous ligand, activates signaling pathways that synthetic analogs do not fully recapitulate. Additionally, no differences in effects between dinoprost and naturally-occurring PGF2α were found across all studied parameters, confirming that dinoprost behaves as a faithful surrogate for the endogenous hormone [1].

Steroidogenesis Luteal cell function Mechanistic pharmacology

FP Receptor Binding Affinity: Dinoprost vs. Ophthalmic Prostaglandin Analogs

A comprehensive receptor profiling study (Sharif et al., 2003) measured FP receptor binding affinities (Ki) for dinoprost and several synthetic analogs developed for glaucoma therapy. Dinoprost (PGF2α) exhibited a Ki of 129 nM at the human FP receptor, whereas travoprost acid (the active metabolite of travoprost) demonstrated a Ki of 35 nM, latanoprost acid 92 nM, and bimatoprost acid 83 nM [1]. Travoprost acid was the most potent with 3.7-fold higher affinity than dinoprost. In functional potency assays (EC50 for phosphoinositide turnover), travoprost acid (3.2 nM) was approximately 22-fold more potent than dinoprost (71 nM) [1].

Receptor pharmacology Binding affinity Structure-activity relationship

Differential Pro-Apoptotic and Cytotoxic Effects: Dinoprost vs. Luprostiol

The synthetic analog luprostiol exhibits substantially greater cytotoxic and pro-apoptotic effects on bovine luteal cells compared to dinoprost. In the Korzekwa et al. (2014) study, luprostiol treatment resulted in 37.3% cytotoxicity and a 202% increase in apoptosis relative to control (P<0.001) [1]. In contrast, dinoprost and naturally-occurring PGF2α did not produce significant cytotoxic or pro-apoptotic effects at comparable concentrations [1]. Luprostiol also induced the greatest [Ca2+]i mobilization in luteal cells (200% increase; P<0.001) [1].

Cell viability Apoptosis Off-target effects

Ovulation Outcomes Following Dinoprost vs. Cloprostenol: Single vs. Double Injection Protocols

The proportion of heifers that successfully ovulated following treatment was substantially lower for single-injection dinoprost compared to cloprostenol. In the Umaña Sedó et al. (2022) study, ovulation rates were 55.2 ± 9.7% for single-dose dinoprost versus 88.8 ± 5.1% for single-dose cloprostenol [1]. With two injections, dinoprost achieved 94.4 ± 3.4% ovulation, comparable to cloprostenol (100.0 ± 0.0% for two injections) [1]. Additionally, ovulatory follicle diameter was larger for single-dose dinoprost (18.2 ± 2.7 mm) compared to two-dose dinoprost (17.4 ± 2.7 mm) [1].

Ovulation induction Fertility outcomes Dose-response

Evidence-Backed Application Scenarios for Dinoprost in Research and Veterinary Practice


Estrus Synchronization in Cattle Using Two-Dose Dinoprost Protocols

Based on evidence that single-dose dinoprost achieves only 59.7% luteolysis and 55.2% ovulation rates in Holstein heifers [1], effective estrus synchronization requires a two-injection protocol (25 mg IM, 10-12 days apart). Under this regimen, dinoprost achieves 96.3% luteolysis and 94.4% ovulation rates [1]. In Boran and Holstein-Friesian cross cattle with confirmed corpus luteum, a single 25 mg injection of dinoprost tromethamine achieved 83.3% estrus response and 73.0% conception rate [2], indicating breed-specific and protocol-dependent variability in efficacy.

FP Receptor Signaling Studies Requiring Endogenous Ligand Fidelity

For in vitro mechanistic studies of FP receptor-mediated steroidogenesis, dinoprost is the agent of choice due to its faithful recapitulation of endogenous PGF2α signaling. Unlike cloprostenol and luprostiol, which fail to stimulate progesterone secretion in bovine luteal cells [1], dinoprost preserves this physiologically relevant response. Furthermore, dinoprost lacks the confounding cytotoxic (37.3%) and pro-apoptotic (202% increase) effects observed with luprostiol [1], ensuring that experimental outcomes reflect receptor pharmacology rather than compound-specific toxicity.

Pharmacological Calibration of FP Receptor Binding and Functional Assays

As the endogenous FP receptor ligand, dinoprost serves as the essential reference standard for calibrating receptor binding affinity and functional potency assays. With a documented Ki of 129 nM and EC50 of 71 nM at the human FP receptor [1], dinoprost provides the baseline against which synthetic analog potency is measured. This application is critical in drug discovery programs evaluating novel FP receptor modulators, where the fold-change relative to the endogenous ligand constitutes a key pharmacological parameter.

Controlled Induction of Luteolysis for Timed Artificial Insemination (TAI) Protocols

In TAI protocols, the extended interval to luteolysis with dinoprost (32.6 hours single-dose; 26.4 hours two-dose) compared to cloprostenol (23.5 hours single-dose) [1] necessitates protocol-specific timing adjustments. Researchers and practitioners must account for this 9.1-hour delay when scheduling insemination relative to injection. Two-dose dinoprost protocols, while achieving comparable luteolysis completion (96.3%) to cloprostenol (100.0%), require longer lead times, impacting operational workflow planning [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dinoprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.